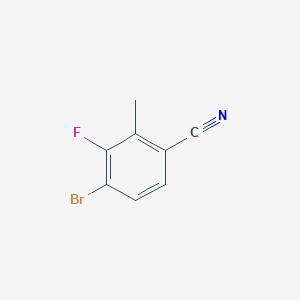

4-Bromo-3-fluoro-2-methylbenzonitrile

Description

Contextualization within Halogenated Aromatic Nitriles

Halogenated aromatic nitriles are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of valuable chemicals. numberanalytics.comnumberanalytics.com The nitrile group (-C≡N) is a versatile functional group, known for its ability to be transformed into other functionalities such as amines, carboxylic acids, and various heterocyclic systems through reactions like hydrolysis, reduction, and cycloaddition. numberanalytics.comresearchgate.net

The presence of halogen atoms on the aromatic ring further enhances the synthetic utility of these molecules. A bromine atom, for instance, is an excellent functional handle for participating in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Heck couplings), which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. ossila.com Fluorine atoms are often incorporated into organic molecules, particularly in the pharmaceutical and agrochemical industries, to modulate their electronic properties, lipophilicity, and metabolic stability. Aromatic nitriles are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.com The combination of these features in a single molecule, as seen in 4-Bromo-3-fluoro-2-methylbenzonitrile, provides a powerful platform for the efficient construction of complex target molecules.

Significance as a Synthetic Intermediate and Building Block

This compound is a specialized chemical building block, valued for the specific and distinct reactivity of its multiple functional groups. The strategic placement of the bromo, fluoro, methyl, and nitrile substituents on the benzene (B151609) ring allows for controlled, regioselective transformations, making it an important precursor in multi-step synthetic pathways.

The structure of this compound is well-suited for the assembly of complex molecular frameworks. The bromine atom at the 4-position is particularly amenable to metal-catalyzed cross-coupling reactions, enabling the introduction of a wide variety of alkyl, alkenyl, alkynyl, or aryl groups. This functionality is fundamental to molecular engineering, allowing for the extension of the carbon skeleton and the creation of intricate scaffolds found in natural products and biologically active molecules.

Simultaneously, the nitrile group can be elaborated into other key functionalities. For example, its hydrolysis provides a route to a carboxylic acid moiety, while its reduction yields a primary amine. These transformations are essential for introducing polar groups and for constructing amide bonds, which are ubiquitous in pharmaceuticals. The nitrile group can also participate in cycloaddition reactions, serving as a precursor for nitrogen-containing heterocycles, a common structural motif in medicinal chemistry. researchgate.netnih.gov

The unique combination of functional groups in this compound makes it a precursor for a range of advanced applications. Halogenated and fluorinated benzonitriles are frequently employed as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and materials for organic electronics. numberanalytics.comossila.comossila.com

For instance, structurally similar fluorinated benzonitrile (B105546) derivatives are integral components in the synthesis of certain APIs and thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). ossila.com The incorporation of a fluorine atom, as in this compound, is a well-established strategy in drug discovery to enhance the metabolic stability and binding affinity of a drug candidate. The versatility of this compound allows chemists to systematically modify molecular structures to optimize their properties for specific applications in materials science and medicinal chemistry. numberanalytics.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-fluoro-2-methylbenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-6(4-11)2-3-7(9)8(5)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATWKXXGBCZWOCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)Br)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 3 Fluoro 2 Methylbenzonitrile

Direct Synthesis Approaches

Direct synthesis strategies for 4-bromo-3-fluoro-2-methylbenzonitrile focus on the introduction of the cyano group onto a pre-functionalized benzene (B151609) ring or the construction of the nitrile functionality from other moieties.

Cyanation of Aryl Halide Precursors

A prominent and widely utilized method for the synthesis of aryl nitriles is the transition metal-catalyzed cyanation of aryl halides. This approach is particularly applicable for the synthesis of this compound, starting from a dibrominated precursor.

The conversion of aryl halides to nitriles can be efficiently catalyzed by transition metals, with palladium and copper complexes being the most common. Palladium-catalyzed cyanation, in particular, has been shown to be a versatile method for a broad range of aryl bromides and chlorides. google.comossila.com The reaction typically involves the cross-coupling of an aryl halide with a cyanide source in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of this compound, a logical precursor would be 1,4-dibromo-2-fluoro-3-methylbenzene. The selective cyanation at one of the bromine positions can be achieved under controlled reaction conditions. While copper-catalyzed methods, such as the Rosenmund-von Braun reaction, have historically been used, they often require harsh conditions. ossila.com Modern palladium-catalyzed systems offer milder reaction conditions and greater functional group tolerance. google.comossila.com

Table 1: Overview of Transition Metal-Catalyzed Cyanation

| Catalyst System | Typical Substrates | Cyanide Source | Key Advantages |

| Palladium(0) complexes | Aryl bromides, chlorides, triflates | Zn(CN)₂, K₄[Fe(CN)₆], CuCN | Mild reaction conditions, high functional group tolerance, broad substrate scope. google.comossila.com |

| Copper(I) salts | Aryl halides | CuCN, KCN, NaCN | Traditional method, cost-effective for some applications. |

The success of a palladium-catalyzed cyanation reaction is highly dependent on the choice of reagents and the optimization of reaction conditions.

Cyanide Source: Zinc cyanide (Zn(CN)₂) is a frequently used cyanide source in palladium-catalyzed reactions due to its lower toxicity and high reactivity. google.com Potassium ferrocyanide (K₄[Fe(CN)₆]) is another non-toxic and cost-effective alternative. google.com

Catalyst and Ligand: A variety of palladium catalysts can be employed, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), often in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or 1,1'-bis(diphenylphosphino)ferrocene (dppf). google.com

Additives: The addition of zinc dust and zinc acetate has been shown to have a beneficial effect on the reaction, likely by maintaining the palladium in its active Pd(0) oxidation state. google.com

Solvent and Temperature: The choice of solvent can influence the reaction outcome, with polar aprotic solvents like dimethylformamide (DMF) or dimethylacetamide (DMA) being common. Recent developments have also demonstrated the efficacy of aqueous solvent systems. google.com Reaction temperatures can range from room temperature to elevated temperatures, depending on the reactivity of the substrate and the catalyst system employed. google.comwikipedia.org

Table 2: Optimized Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides

| Parameter | Recommended Reagent/Condition | Rationale |

| Catalyst | Pd₂(dba)₃ / dppf | Effective for a wide range of aryl chlorides and bromides. google.com |

| Cyanide Source | Zn(CN)₂ | Lower toxicity and good reactivity. google.com |

| Additive | Zn dust, Zn(OAc)₂ | Maintains the catalyst in the active Pd(0) state. google.com |

| Solvent | DMA or aqueous mixtures | Good solubility of reactants and facilitates the reaction. google.comgoogle.com |

| Temperature | Room temperature to 100 °C | Dependent on substrate reactivity. google.comwikipedia.org |

Nitrile Group Formation via Aldehyde or Aldoxime Dehydration

An alternative route to the nitrile functionality is through the dehydration of an aldoxime, which is readily prepared from the corresponding aldehyde. This two-step process involves the initial formation of 4-bromo-3-fluoro-2-methylbenzaldehyde, followed by its conversion to the oxime and subsequent dehydration.

The synthesis of the required aldehyde precursor, 4-bromo-3-fluoro-2-methylbenzaldehyde, can be achieved through various methods, including the oxidation of the corresponding benzyl (B1604629) alcohol or the direct formylation of a suitable aromatic precursor.

Once the aldehyde is obtained, it can be converted to the aldoxime by reaction with hydroxylamine (B1172632) hydrochloride. The subsequent dehydration of the aldoxime to yield the nitrile can be accomplished using a variety of dehydrating agents, such as acetic anhydride (B1165640), thionyl chloride, or sodium bisulphate monohydrate. A patented process for the preparation of 4-fluoro-2-methylbenzonitrile (B118529) describes the conversion of 4-fluoro-2-methylbenzaldehyde (B1304903) to its oxime, followed by dehydration with sodium bisulphate monohydrate in toluene (B28343) at elevated temperatures. google.com A similar strategy could be applied to the synthesis of this compound.

Halogenation of Related Fluoro-2-methylbenzonitrile Derivatives

The target molecule can also be synthesized by the direct halogenation of a less substituted benzonitrile (B105546) precursor. In this approach, 3-fluoro-2-methylbenzonitrile (B64138) would be the starting material, and the bromine atom would be introduced at the 4-position through an electrophilic aromatic substitution reaction.

The regioselectivity of the bromination is directed by the existing substituents on the benzene ring. The methyl and fluoro groups are ortho, para-directing, while the cyano group is a meta-directing deactivator. In the case of 3-fluoro-2-methylbenzonitrile, the positions ortho and para to the activating methyl and fluoro groups are C4, C5, and C6. The position meta to the deactivating cyano group is C5. The C4 position is activated by both the ortho-methyl and para-fluoro groups, making it the most likely site for electrophilic attack.

Common brominating agents for this type of transformation include molecular bromine (Br₂) in the presence of a Lewis acid catalyst, or N-bromosuccinimide (NBS) with a proton source. google.comresearchgate.net The use of NBS is often preferred for its milder reaction conditions and better selectivity. researchgate.net

Functional Group Interconversions on Analogous Benzonitrile Scaffolds

Another versatile strategy for the synthesis of this compound involves the transformation of functional groups on a pre-existing, similarly substituted benzonitrile ring. A particularly effective method is the Sandmeyer reaction, which allows for the conversion of an aromatic amino group into a wide variety of functionalities, including halogens and the cyano group, via a diazonium salt intermediate. wikipedia.orgbiosynth.com

In this context, a plausible synthetic route would start with 4-amino-3-fluoro-2-methylbenzonitrile. This amino-substituted benzonitrile can be converted to the corresponding diazonium salt by treatment with a nitrous acid source, such as sodium nitrite (B80452) in the presence of a strong acid. The subsequent reaction of the diazonium salt with a copper(I) bromide (CuBr) solution would then yield the desired this compound. masterorganicchemistry.com The commercial availability of the precursor, 4-bromo-3-fluoro-2-methylaniline, provides a convenient entry point to this route, where the amino group can be diazotized and subsequently cyanated using a copper(I) cyanide catalyst. sigmaaldrich.comnih.gov

Bromination Strategies for Fluoro-2-methylbenzonitrile Analogues

A primary route to this compound involves the direct bromination of a suitable precursor, such as 3-fluoro-2-methylbenzonitrile. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is governed by the directing effects of the substituents already present on the benzene ring.

The substituents on the 3-fluoro-2-methylbenzonitrile ring are the methyl group (-CH₃), the fluorine atom (-F), and the nitrile group (-CN). Their directing effects are as follows:

Methyl group (-CH₃): An activating, ortho, para-directing group.

Fluorine atom (-F): A deactivating, ortho, para-directing group.

Nitrile group (-CN): A deactivating, meta-directing group.

In the electrophilic bromination of 3-fluoro-2-methylbenzonitrile, the positions open for substitution are 4, 5, and 6. The directing effects of the existing substituents on these positions are summarized in the table below.

Interactive Data Table: Regiochemical Influence of Substituents in the Bromination of 3-Fluoro-2-methylbenzonitrile

| Position of Substitution | Influence of -CH₃ (at C2) | Influence of -F (at C3) | Influence of -CN (at C1) | Overall Predicted Outcome |

| 4 | ortho (activating) | para (activating) | meta (deactivating) | Favorable |

| 5 | meta (deactivating) | meta (deactivating) | para (deactivating) | Unfavorable |

| 6 | para (activating) | ortho (activating) | ortho (deactivating) | Less Favorable due to steric hindrance |

Based on the cumulative directing effects, the bromine atom is most likely to be introduced at the C4 position, which is ortho to the activating methyl group and para to the activating (in terms of resonance) fluorine atom. The nitrile group, being a meta-director, also directs the incoming electrophile to the C5 position relative to itself, which corresponds to the C4 position of the starting material. This convergence of directing effects makes the synthesis of this compound via this route highly regioselective.

Common brominating agents for such transformations include molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. masterorganicchemistry.comlibretexts.org N-Bromosuccinimide (NBS) is another effective reagent, often used for its milder reaction conditions and higher selectivity. nih.gov The choice of solvent can also influence the reaction's efficiency and selectivity, with halogenated solvents being common, although greener alternatives are increasingly being explored.

Fluorination Methodologies on Bromo-2-methylbenzonitrile Analogues

An alternative synthetic approach involves the introduction of the fluorine atom at a later stage, starting from a bromo-2-methylbenzonitrile analogue. This can be achieved through several fluorination methods, with nucleophilic aromatic substitution and the Balz-Schiemann reaction being the most prominent.

Nucleophilic Aromatic Substitution (SNA_r): This method would typically involve the displacement of a suitable leaving group, such as a nitro or another halide group, by a fluoride (B91410) ion. For instance, a precursor like 4-bromo-3-nitro-2-methylbenzonitrile could be subjected to fluorination with a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF). The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), at elevated temperatures. The success of this reaction is highly dependent on the activation of the aromatic ring by electron-withdrawing groups ortho or para to the leaving group.

The Balz-Schiemann Reaction: This is a classic method for introducing a fluorine atom onto an aromatic ring. The process begins with the diazotization of an aromatic amine with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. The diazonium salt is then treated with a fluorinating agent, typically fluoroboric acid (HBF₄) or its salts, to form a diazonium tetrafluoroborate. Gentle heating of this intermediate results in the release of nitrogen gas and the formation of the aryl fluoride. nih.gov In the context of synthesizing this compound, this would necessitate starting with 3-amino-4-bromo-2-methylbenzonitrile.

| Method | Starting Material Example | Reagents | Key Features |

| Nucleophilic Aromatic Substitution | 4-bromo-3-nitro-2-methylbenzonitrile | KF, CsF in DMF or DMSO | Requires activation by electron-withdrawing groups. |

| Balz-Schiemann Reaction | 3-amino-4-bromo-2-methylbenzonitrile | 1. NaNO₂, HCl2. HBF₄, heat | Involves the formation of a diazonium salt intermediate. |

Methyl Group Introduction Strategies

Direct introduction of a methyl group onto a pre-functionalized bromo-fluoro-benzonitrile ring is generally not a favored synthetic strategy due to the harsh conditions often required for such alkylations and the potential for side reactions. A more common and efficient approach is to start with a precursor that already contains the methyl group.

For the synthesis of this compound, a logical starting material would be a suitably substituted toluene derivative. For example, the synthesis could commence from 3-fluoro-2-methylaniline, which can then be converted to 3-fluoro-2-methylbenzonitrile. Subsequent bromination, as discussed in section 2.2.1, would then yield the target compound.

Alternatively, a Sandmeyer-type reaction on a substituted toluidine can be employed to introduce the nitrile group. For instance, 2-bromo-5-fluorotoluene (B1266450) can be a precursor, which can be converted to 4-fluoro-2-methylbenzonitrile. google.com This highlights that the methyl group is often an integral part of the initial building block, and the synthetic strategy is designed around its presence.

Green Chemistry Approaches in Benzonitrile Synthesis Relevant to Halogenated Derivatives

In recent years, there has been a significant push towards developing more environmentally benign synthetic methods in chemistry. The synthesis of halogenated benzonitriles is no exception, with research focusing on greener solvents, catalysts, and reagents.

Catalytic Approaches: The use of solid acid catalysts, such as zeolites, has shown promise in promoting regioselective electrophilic brominations. nih.gov Zeolites can offer advantages in terms of reusability, reduced waste, and enhanced selectivity due to their shape-selective properties.

Greener Solvents: Traditional halogenated solvents used in aromatic substitutions are often toxic and environmentally persistent. Research into greener alternatives has explored the use of ionic liquids and deep eutectic solvents. chemicalbook.com These can serve as both the solvent and catalyst, simplifying work-up procedures and often being recyclable. Water is also being investigated as a solvent for some nucleophilic aromatic substitution reactions, which significantly improves the environmental profile of the process.

Safer Reagents: While molecular bromine is an effective brominating agent, it is also highly corrosive and toxic. In situ generation of bromine from less hazardous precursors is a safer alternative. The use of N-bromosuccinimide (NBS) is also considered a greener option compared to Br₂, as it is a solid and easier to handle.

Interactive Data Table: Green Chemistry Considerations in Halogenated Benzonitrile Synthesis

| Green Chemistry Principle | Traditional Method | Greener Alternative | Benefits |

| Safer Solvents | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Ionic liquids, deep eutectic solvents, water | Reduced toxicity and environmental persistence, potential for recyclability. |

| Catalysis | Stoichiometric Lewis acids (e.g., FeBr₃, AlCl₃) | Reusable solid catalysts (e.g., zeolites) | Reduced waste, easier separation, potential for shape selectivity. |

| Safer Reagents | Molecular bromine (Br₂) | N-Bromosuccinimide (NBS), in situ generated bromine | Improved handling safety, reduced corrosivity. |

By integrating these green chemistry principles, the synthesis of this compound and other halogenated derivatives can be made more sustainable, reducing the environmental impact while maintaining high efficiency and selectivity.

Chemical Transformations and Reactivity Profiles of 4 Bromo 3 Fluoro 2 Methylbenzonitrile

Reactivity of the Aryl Halides (Bromine and Fluorine)

The 4-bromo-3-fluoro-2-methylbenzonitrile molecule features two different halogen atoms, bromine and fluorine, attached to the benzonitrile (B105546) core. The reactivity of these halogens is significantly influenced by the electronic effects of the nitrile group (-CN) and the methyl group (-CH3), as well as their positions relative to the halogens. The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. In transition metal-catalyzed cross-coupling reactions, the carbon-bromine bond is typically more reactive than the carbon-fluorine bond, allowing for selective functionalization at the C-4 position.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is substituted with electron-withdrawing groups. In this compound, the strong electron-withdrawing nitrile group activates the ring for nucleophilic attack.

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. The stability of this intermediate is crucial, and it is enhanced by electron-withdrawing substituents that can delocalize the negative charge. For a reaction to occur, the electron-withdrawing group must be positioned ortho or para to the leaving group. In this compound, the nitrile group is para to the fluorine atom and meta to the bromine atom. This positioning strongly activates the fluorine atom for substitution over the bromine atom.

Generally, in nucleophilic aromatic substitution reactions, the rate of reaction is often dependent on the electronegativity of the halogen, with fluorine being the best leaving group among halogens because it is the most electronegative, thus polarizing the C-F bond and making the carbon atom more susceptible to nucleophilic attack. The rate-determining step is the attack of the nucleophile, not the cleavage of the carbon-halogen bond. Therefore, the fluorine atom at the C-3 position is expected to be more susceptible to nucleophilic displacement than the bromine atom at the C-4 position, provided a strong nucleophile is used and the reaction conditions are suitable.

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For dihalogenated substrates like this compound, the difference in reactivity between the C-Br and C-F bonds allows for selective functionalization. The C-Br bond is significantly more reactive in typical palladium-catalyzed oxidative addition steps than the much stronger C-F bond. This chemoselectivity enables the bromine atom to be selectively replaced while leaving the fluorine atom intact, providing a route to a variety of substituted 3-fluoro-2-methylbenzonitrile (B64138) derivatives.

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. It is widely used in synthetic chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups. The reactivity of aryl halides in Suzuki-Miyaura coupling generally follows the order I > Br > Cl >> F. Consequently, this compound can be expected to undergo selective coupling at the C-Br bond.

A documented example of this selectivity is the synthesis of 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile. In this reaction, this compound was coupled with an organoboron reagent in the presence of a palladium catalyst. google.com

Table 1: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Product | Yield | Reference |

|---|

This reaction demonstrates the successful and selective functionalization of the C-4 position, leaving the C-F bond untouched, which can be a site for further transformations if desired.

The Stille coupling involves the reaction of an organotin compound with an organohalide, catalyzed by palladium. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura coupling, the reactivity of the halide is a key factor, with C-Br bonds being much more reactive than C-F bonds. This allows for selective coupling at the bromine-substituted position.

Table 2: Representative Stille Coupling of a Related Benzonitrile Derivative

| Substrate | Application | Reaction Type | Note | Reference |

|---|

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides or triflates and amines. This reaction has become a vital tool for the synthesis of anilines and their derivatives. The reaction is highly versatile and can be applied to a wide range of substrates.

Given the established reactivity patterns in palladium-catalyzed reactions, this compound is an excellent candidate for selective Buchwald-Hartwig amination. The reaction would be expected to occur exclusively at the C-Br bond, allowing for the introduction of a primary or secondary amine at the C-4 position. While specific documented examples of this reaction on this compound were not found in the immediate search, the general scope of the Buchwald-Hartwig amination supports its applicability. A variety of palladium catalysts and phosphine (B1218219) ligands can be employed to facilitate this transformation.

The Negishi coupling is a palladium- or nickel-catalyzed reaction that couples organozinc compounds with organohalides. mit.eduorganic-chemistry.orgnih.govacs.org This method is known for its high functional group tolerance and the high reactivity of the organozinc reagents. The cross-coupling of aryl bromides is a well-established application of this reaction. organic-chemistry.orgnih.govacs.org

As with other palladium-catalyzed cross-coupling reactions, the Negishi coupling of this compound would proceed with high selectivity at the carbon-bromine bond. This would enable the introduction of a wide variety of alkyl, alkenyl, aryl, or alkynyl groups at the C-4 position. The reaction generally proceeds under mild conditions and provides a powerful method for the construction of complex molecular frameworks. Although a specific instance of a Negishi coupling with this compound is not detailed in the available literature, its structure as an aryl bromide makes it a suitable substrate for this type of transformation. mit.eduorganic-chemistry.orgnih.govacs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

Orthogonal Coupling Strategies for Halogenated Arenes

Polyhalogenated aromatic compounds like this compound are valuable substrates for sequential, site-selective cross-coupling reactions, often termed orthogonal coupling. This selectivity arises from the significant difference in reactivity between the carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in transition-metal-catalyzed reactions. nih.govescholarship.orgacs.org

The C-Br bond is considerably weaker and more susceptible to oxidative addition by a low-valent metal catalyst (commonly palladium) than the robust C-F bond. nih.gov This reactivity difference allows for the selective functionalization of the C-Br position while leaving the C-F bond intact. This strategy is foundational for building molecular complexity in a controlled manner. escholarship.orgacs.org

Common palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura (using boronic acids), Sonogashira (using terminal alkynes), and Buchwald-Hartwig amination (using amines) can be employed to selectively substitute the bromine atom. nih.govresearchgate.net The choice of ligands, solvents, and bases can further fine-tune the catalyst's selectivity, ensuring that the C-F bond remains untouched. researchgate.netnsf.gov For instance, in Suzuki couplings, phosphine ligands are often used to facilitate the reaction at the C-Br site, complementing ligand-free conditions that might favor C-OTf cleavage if such a group were present. nsf.gov

Table 1: Representative Orthogonal Coupling Reactions at the C-Br Position

| Reaction Type | Coupling Partner | Typical Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-3-fluoro-2-methylbenzonitrile |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Alkynyl-3-fluoro-2-methylbenzonitrile |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(Dialkylamino)-3-fluoro-2-methylbenzonitrile |

| Heck | Alkene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 4-Alkenyl-3-fluoro-2-methylbenzonitrile |

Transformations of the Nitrile Functional Group

The nitrile (cyano) group is a versatile functional handle that can be converted into several other important chemical moieties. nih.gov Its transformations typically involve reactions like hydrolysis, reduction, and cycloaddition.

The hydrolysis of aromatic nitriles is a fundamental transformation that can yield either an amide or a carboxylic acid, depending on the reaction conditions. numberanalytics.comlibretexts.org The process can be catalyzed by either acid or base. lumenlearning.comorganicchemistrytutor.com

Acid-Catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and water, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon. libretexts.orglumenlearning.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which tautomerizes to form an amide. libretexts.org Under more vigorous conditions (e.g., prolonged heating), the amide can undergo further hydrolysis to yield the corresponding carboxylic acid, 4-bromo-3-fluoro-2-methylbenzoic acid. organicchemistrytutor.com

Base-Catalyzed Hydrolysis : Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the nitrile carbon. numberanalytics.com Subsequent protonation from water yields the amide. organicchemistrytutor.com Similar to the acidic pathway, forcing conditions can drive the reaction forward to the carboxylate salt, which upon acidic workup gives the carboxylic acid. organicchemistrytutor.com Milder basic conditions may allow for the isolation of the amide, 4-bromo-3-fluoro-2-methylbenzamide. organicchemistrytutor.com

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using various reducing agents. This is a crucial transformation for the synthesis of many biologically active compounds and chemical intermediates. researchgate.netbme.hu

Common methods for this reduction include:

Catalytic Hydrogenation : This is one of the most widely used industrial methods, often employing catalysts like Raney nickel, palladium on carbon (Pd/C), or cobalt-based catalysts under a hydrogen atmosphere. bme.hursc.orgoup.comijaerd.org The reaction conditions (temperature, pressure) can be adjusted to optimize the yield of the primary amine, (4-bromo-3-fluoro-2-methylphenyl)methanamine.

Chemical Reduction : Powerful hydride reagents such as lithium aluminum hydride (LiAlH₄) are highly effective for reducing nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, followed by an aqueous workup to neutralize the reaction and isolate the product.

Nitriles can participate in cycloaddition reactions, most notably the [3+2] cycloaddition with azides to form tetrazole rings. tandfonline.comyoutube.com Tetrazoles are important in medicinal chemistry, often serving as bioisosteres for carboxylic acids. acs.org

The reaction of this compound with an azide (B81097) source, such as sodium azide (NaN₃), typically requires a catalyst. tandfonline.comorganic-chemistry.org Common catalysts include amine salts (like triethylammonium (B8662869) chloride) or Lewis acids (like zinc chloride). tandfonline.comorganic-chemistry.org The reaction is often heated in a polar aprotic solvent like DMF. youtube.com This process results in the formation of 5-(4-bromo-3-fluoro-2-methylphenyl)-1H-tetrazole. The mechanism is believed to proceed through the activation of the nitrile by the catalyst, followed by nucleophilic attack of the azide ion and subsequent cyclization. youtube.comacs.org

While the C-CN bond in aromatic nitriles is thermodynamically stable, its cleavage (decyanation) can be achieved using transition-metal complexes. researchgate.netsnnu.edu.cn This reaction, though less common than other nitrile transformations, offers a unique synthetic strategy where the nitrile group is used to influence reactivity before being removed. beilstein-journals.org

Nickel(0) complexes, for instance, have been shown to insert into the C-CN bond of various aromatic nitriles via oxidative addition. acs.orgfigshare.comacs.org This process forms a Ni(II) intermediate, which can then be manipulated. acs.org A reductive decyanation can be achieved using a suitable reductant, effectively replacing the cyano group with a hydrogen atom. beilstein-journals.org Nickel-catalyzed protocols have been developed that use reductants like ethanol. rsc.org Such a reaction would convert this compound into 1-bromo-2-fluoro-3-methylbenzene.

Reactivity of the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic functionalization. Its reactivity is influenced by the adjacent electron-withdrawing nitrile group and the halogen substituents. The primary reactions of the methyl group involve C-H bond activation, typically through radical pathways or strong oxidation.

Benzylic Bromination : The hydrogen atoms of the methyl group can be substituted with bromine via a free-radical mechanism. gla.ac.uk A common reagent for this transformation is N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). google.com This reaction would yield 4-bromo-1-(bromomethyl)-3-fluoro-2-methylbenzene, a versatile intermediate for further nucleophilic substitution reactions. Other brominating agents like boron tribromide have also been used for toluene (B28343) derivatives. tandfonline.combohrium.comtandfonline.com

Benzylic Oxidation : The methyl group can be oxidized to form a variety of functional groups, including an aldehyde, a carboxylic acid, or a ketone if it were a methylene (B1212753) group. mdpi.comresearchgate.net The outcome depends on the oxidant and reaction conditions. rsc.org Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group completely to a carboxylic acid, yielding 4-bromo-3-fluoro-2-cyanobenzoic acid. Milder or more controlled oxidation methods can potentially yield the corresponding aldehyde, 4-bromo-3-fluoro-2-cyanobenzaldehyde. organic-chemistry.org Photocatalytic methods using molecular oxygen have also been developed for the oxidation of benzylic C-H bonds. organic-chemistry.org

Table 2: Summary of Compound Names

| Systematic Name | Role in Article |

|---|---|

| This compound | Main Subject |

| 4-Aryl-3-fluoro-2-methylbenzonitrile | Product of Suzuki Coupling |

| 4-Alkynyl-3-fluoro-2-methylbenzonitrile | Product of Sonogashira Coupling |

| 4-(Dialkylamino)-3-fluoro-2-methylbenzonitrile | Product of Buchwald-Hartwig Amination |

| 4-Alkenyl-3-fluoro-2-methylbenzonitrile | Product of Heck Reaction |

| 4-bromo-3-fluoro-2-methylbenzoic acid | Product of Nitrile Hydrolysis |

| 4-bromo-3-fluoro-2-methylbenzamide | Intermediate/Product of Nitrile Hydrolysis |

| (4-bromo-3-fluoro-2-methylphenyl)methanamine | Product of Nitrile Reduction |

| 5-(4-bromo-3-fluoro-2-methylphenyl)-1H-tetrazole | Product of Cycloaddition |

| 1-bromo-2-fluoro-3-methylbenzene | Product of Decyanation |

| 4-bromo-1-(bromomethyl)-3-fluoro-2-methylbenzene | Product of Benzylic Bromination |

| 4-bromo-3-fluoro-2-cyanobenzoic acid | Product of Methyl Group Oxidation |

| 4-bromo-3-fluoro-2-cyanobenzaldehyde | Product of Methyl Group Oxidation |

Benzylic Functionalization Reactions

The methyl group of this compound is a key site for chemical modification through benzylic functionalization. These reactions typically proceed via radical intermediates at the benzylic position, which is stabilized by the adjacent aromatic ring. However, the presence of electron-withdrawing groups, such as the fluoro and cyano groups on the ring, can deactivate the benzylic position, making these reactions more challenging compared to simple toluene derivatives. researchgate.net

Benzylic Bromination:

One of the most common benzylic functionalization reactions is bromination, which introduces a bromine atom at the methyl group. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and often facilitated by light or heat. masterorganicchemistry.com The resulting 4-bromo-3-fluoro-2-(bromomethyl)benzonitrile is a versatile intermediate for further synthetic transformations. The electron-withdrawing nature of the substituents on the aromatic ring can retard the rate of this radical reaction. researchgate.net

Reaction Scheme: this compound + NBS --(Radical Initiator, Heat/Light)--> 4-Bromo-3-fluoro-2-(bromomethyl)benzonitrile

Benzylic Oxidation:

The benzylic methyl group can be oxidized to various oxidation states, including aldehyde, and carboxylic acid, depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can oxidize the methyl group directly to a carboxylic acid, yielding 4-bromo-2-cyano-6-fluorobenzoic acid. youtube.com Milder and more selective oxidation to the aldehyde, 4-bromo-2-cyano-6-fluorobenzaldehyde, can be achieved using reagents like chromium trioxide in acetic anhydride (B1165640) (Etard reaction conditions) or by side-chain chlorination followed by hydrolysis. ncert.nic.in

Reaction Scheme (Oxidation to Carboxylic Acid): this compound + KMnO4/H+ --> 4-Bromo-2-cyano-6-fluorobenzoic acid

Below is a table summarizing representative conditions for benzylic functionalization reactions on substituted toluenes, which are analogous to the expected reactions of this compound.

| Reaction | Reagents and Conditions | Product | Typical Yield (%) |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), CCl4, reflux | Benzylic Bromide | 60-80 |

| Benzylic Oxidation to Aldehyde | CrO2Cl2, CS2 then H2O (Etard Reaction) | Benzaldehyde Derivative | 50-70 |

| Benzylic Oxidation to Carboxylic Acid | KMnO4, H2SO4, H2O, heat | Benzoic Acid Derivative | 70-90 |

Regioselectivity and Stereoselectivity in Reactions Involving this compound

The regioselectivity of reactions on the aromatic ring of this compound is dictated by the directing effects of the existing substituents.

-CH3 (Methyl): An activating group and an ortho, para-director. pressbooks.pub

-F (Fluoro): A deactivating group, but an ortho, para-director due to its ability to donate a lone pair of electrons through resonance. pressbooks.pubpitt.edu

-Br (Bromo): Similar to fluoro, it is a deactivating group that acts as an ortho, para-director. pressbooks.pubpitt.edu

-CN (Cyano): A strongly deactivating group and a meta-director due to its strong electron-withdrawing inductive and resonance effects. pressbooks.pubpitt.edu

In electrophilic aromatic substitution (EAS) reactions, the incoming electrophile will preferentially add to the position most activated by the directing groups. The positions ortho and para to the activating methyl group and the weakly deactivating but ortho, para-directing halogens are favored. Conversely, the strongly deactivating and meta-directing cyano group will direct incoming electrophiles away from the positions ortho and para to it.

Considering the substitution pattern of this compound, the potential sites for electrophilic attack are C5 and C6. The directing effects of the substituents on these positions are as follows:

Position C5: para to the methyl group (activating), meta to the fluoro group, ortho to the bromo group, and meta to the cyano group.

Position C6: ortho to the methyl group (activating), para to the fluoro group, meta to the bromo group, and ortho to the cyano group (strongly deactivated).

The activating effect of the methyl group and the ortho, para-directing effects of the halogens will likely favor substitution at the C5 position, which is also meta to the strongly deactivating cyano group. Steric hindrance from the adjacent methyl group might slightly disfavor substitution at the C6 position.

In nucleophilic aromatic substitution (NAS) reactions, the presence of the strongly electron-withdrawing cyano group can activate the ring towards attack by nucleophiles, particularly at the positions ortho and para to it. In this case, the bromine atom at C4 is para to the cyano group, making it a potential site for nucleophilic displacement.

Stereoselectivity is generally not a factor in reactions involving the aromatic ring itself, as it is planar. However, if a chiral center is introduced through a benzylic functionalization reaction, the potential for stereoselectivity would arise, depending on the reaction mechanism and the use of any chiral reagents or catalysts. For instance, the reduction of a ketone formed from the oxidation of the benzylic methyl group could lead to a chiral alcohol, and the stereochemical outcome would depend on the reducing agent used.

The following table outlines the directing effects of the substituents on the aromatic ring of this compound.

| Substituent | Position | Electronic Effect | Directing Effect |

| -CH3 | C2 | Activating | ortho, para |

| -F | C3 | Deactivating | ortho, para |

| -Br | C4 | Deactivating | ortho, para |

| -CN | C1 | Strongly Deactivating | meta |

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., Density Functional Theory Calculations)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These computational methods can provide detailed insights into the electronic behavior and spatial arrangement of atoms within 4-Bromo-3-fluoro-2-methylbenzonitrile.

Electronic Structure Analysis

An analysis of the electronic structure would reveal key information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of the compound. Furthermore, electronic structure analysis would elucidate charge distribution, dipole moments, and molecular electrostatic potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack.

Molecular Geometry and Conformation

Computational calculations are used to determine the most stable three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles. These parameters are essential for understanding the molecule's shape and steric properties, which in turn influence its physical and chemical behavior. Conformational analysis would identify the lowest energy conformer and the energy barriers between different rotational isomers.

Spectroscopic Property Predictions and Correlations

Computational models are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can correlate theoretical predictions with experimental findings, leading to a more accurate assignment of spectral features.

Vibrational Spectroscopy (e.g., FTIR, FT-Raman)

Theoretical calculations can predict the vibrational frequencies of this compound. These calculated frequencies correspond to the various vibrational modes of the molecule, such as stretching, bending, and torsional motions of the chemical bonds. The predicted infrared (FTIR) and Raman (FT-Raman) spectra can be compared with experimentally obtained spectra to confirm the molecular structure and assign specific vibrational bands to functional groups within the molecule.

A hypothetical data table for predicted vibrational frequencies might look like this:

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | Data not available | Data not available | Nitrile stretch |

| ν(C-Br) | Data not available | Data not available | Carbon-Bromine stretch |

| ν(C-F) | Data not available | Data not available | Carbon-Fluorine stretch |

| ν(C-CH₃) | Data not available | Data not available | Carbon-Methyl stretch |

| Aromatic ν(C-C) | Data not available | Data not available | Ring stretching |

| Aromatic δ(C-H) | Data not available | Data not available | Ring in-plane bending |

| Aromatic γ(C-H) | Data not available | Data not available | Ring out-of-plane bending |

NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of this compound. These predictions are based on the calculated electronic environment of each nucleus. Comparing theoretical chemical shifts with experimental data aids in the definitive assignment of resonances and confirmation of the compound's structure.

A hypothetical data table for predicted NMR chemical shifts might appear as follows:

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| C4 | Data not available | Data not available |

| C5 | Data not available | Data not available |

| C6 | Data not available | Data not available |

| C (CN) | Data not available | Data not available |

| C (CH₃) | Data not available | Data not available |

| H (Aromatic) | Data not available | Data not available |

| H (CH₃) | Data not available | Data not available |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and reaction pathways. This allows for the calculation of activation energies and reaction rates, providing a deeper understanding of the reaction kinetics and thermodynamics. Such studies could, for example, elucidate the mechanisms of nucleophilic aromatic substitution or cross-coupling reactions involving this compound.

Molecular Electrostatic Potential (MEP) Analysis

A comprehensive search of scientific literature and chemical databases did not yield any specific studies on the Molecular Electrostatic Potential (MEP) analysis of this compound. Computational and theoretical investigations, which are crucial for understanding the electronic distribution and reactivity of a molecule, appear to be unavailable for this particular compound.

MEP analysis is a valuable computational tool used to visualize the charge distribution of a molecule, identifying electrophilic and nucleophilic sites. This information is instrumental in predicting how a molecule will interact with other reagents. Typically, MEP maps use a color spectrum to denote different electrostatic potential values. Regions of negative potential, susceptible to electrophilic attack, are often colored red, while areas of positive potential, prone to nucleophilic attack, are depicted in blue.

While studies on related benzonitrile (B105546) derivatives exist, the unique substitution pattern of a bromine atom at the fourth position, a fluorine atom at the third, and a methyl group at the second position of the benzonitrile ring in this compound would significantly influence its electronic properties. The interplay of the electron-withdrawing effects of the bromo, fluoro, and nitrile groups, combined with the electron-donating nature of the methyl group, would create a distinct electrostatic potential map.

Without dedicated computational studies on this compound, a detailed discussion of its MEP and the resulting chemical reactivity remains speculative. Further theoretical research is required to elucidate the specific electronic characteristics of this compound.

Advanced Applications in Organic Synthesis

Utilization in the Synthesis of Nitrogen-Containing Heterocyclic Compounds

The structure of 4-bromo-3-fluoro-2-methylbenzonitrile makes it an important intermediate in the synthesis of complex nitrogen-containing heterocyclic compounds, which are foundational scaffolds in many pharmaceutical agents. Patent literature demonstrates its role as a key starting material in the multi-step synthesis of potent Bruton's tyrosine kinase (Btk) inhibitors, which are used in the treatment of certain cancers and autoimmune diseases. google.com

In these synthetic pathways, the nitrile group of this compound often serves as a precursor to a primary amine. For instance, the nitrile can be reduced to a benzylamine (B48309) derivative, (4-bromo-3-fluoro-2-methylphenyl)methanamine. This transformation converts the cyano group into a nucleophilic aminomethyl group, which is then perfectly positioned to participate in cyclization reactions to form heterocyclic rings. The presence of the bromo and fluoro substituents on the aromatic ring is crucial for modulating the electronic properties and metabolic stability of the final inhibitor. google.com

The following table summarizes a key transformation step:

| Starting Material | Reagent(s) | Product | Application | Reference |

| This compound | Reduction agent (e.g., Borane dimethyl sulfide (B99878) complex) | (4-bromo-3-fluoro-2-methylphenyl)methanamine | Intermediate for Btk Inhibitors | google.com |

Role in Building Complex Carbon Skeletons via C-C Bond Formation

The bromine atom on the this compound scaffold is a key functional handle for engaging in carbon-carbon bond-forming reactions. This is most notably achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Heck reactions. These reactions are fundamental tools in organic synthesis for constructing complex molecular frameworks from simpler precursors.

A documented application of this is in the synthesis of orexin (B13118510) receptor agonists, which are being investigated for treating neurological disorders like narcolepsy. patsnap.com In this context, this compound is coupled with an organoboron reagent, specifically a furan-containing boronate ester, in a Suzuki-type reaction. This reaction selectively replaces the bromine atom with a furan (B31954) ring, creating a new C-C bond and a more complex bi-aryl scaffold. The resulting product, 3-fluoro-4-(furan-2-yl)-2-methylbenzonitrile, serves as a core structure that is further elaborated to produce the final drug candidate. patsnap.com This highlights the compound's utility in systematically building up molecular complexity.

Below is a table detailing this C-C bond formation:

| Reactant A | Reactant B | Catalyst/Conditions | Product | Application | Reference |

| This compound | 2-(Furan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Palladium catalyst and base | 3-Fluoro-4-(furan-2-yl)-2-methylbenzonitrile | Intermediate for Orexin Receptor Agonists | patsnap.com |

Intermediacy in the Preparation of Specific Functional Materials (e.g., Dyes, Liquid Crystals, OLEDs)

While substituted benzonitriles are generally recognized as important precursors in the synthesis of functional materials, a review of scientific and patent literature does not provide specific, documented examples of this compound being utilized in the preparation of dyes, liquid crystals, or Organic Light-Emitting Diodes (OLEDs). The unique combination of substituents on this molecule could potentially be exploited to synthesize novel materials with tailored electronic and photophysical properties. However, at present, its application appears to be predominantly concentrated within the domain of medicinal chemistry rather than materials science.

Scaffold Hopping and Bioisosteric Replacement Strategies in Medicinal Chemistry Synthesis

In medicinal chemistry, the goal is often to discover novel molecules with improved potency, selectivity, or pharmacokinetic properties. This compound serves as a valuable building block in strategies designed to achieve this, such as scaffold hopping and bioisosteric replacement.

Scaffold Hopping involves replacing a central core structure of a known active molecule with a chemically different but functionally similar scaffold. By providing a uniquely substituted phenyl ring, this compound allows chemists to "hop" to new chemical space. Its use in the synthesis of Btk inhibitors and orexin receptor agonists demonstrates how this scaffold can be incorporated to create novel parent structures for drug candidates. google.compatsnap.com

Bioisosteric Replacement is the strategy of swapping one functional group for another to enhance a desired property without significantly altering the molecule's interaction with its biological target. The fluorine atom and methyl group on the benzonitrile (B105546) ring are classic bioisosteres for other groups. For example, fluorine can be used to block metabolic oxidation or to fine-tune the acidity of nearby protons. The strategic placement of these groups on the this compound scaffold offers a pre-packaged arrangement of bioisosteric elements that can be used to modify and optimize lead compounds. The utility of this compound as a "pharmaceutical intermediate" underscores its role in these drug design strategies. sigmaaldrich.com

| Medicinal Chemistry Strategy | Application of this compound | Example Target Class | Reference |

| Scaffold Hopping | Provides a novel, highly-substituted aromatic core for building new drug candidates. | Kinase Inhibitors, GPCR Agonists | google.compatsnap.com |

| Bioisosteric Replacement | The fluoro and methyl groups serve as bioisosteres to improve metabolic stability and target binding. | Btk Inhibitors, Orexin Receptor Agonists | google.compatsnap.com |

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The pursuit of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 4-bromo-3-fluoro-2-methylbenzonitrile, future research will likely focus on developing synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry.

Current synthetic approaches to polysubstituted benzonitriles often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and the generation of significant waste. Future endeavors should aim to circumvent these limitations. One promising direction is the application of ionic liquids as recyclable reaction media and catalysts. Research on the synthesis of benzonitrile (B105546) from benzaldehyde has demonstrated that ionic liquids can play multiple roles, including acting as a co-solvent, catalyst, and phase separator, thereby simplifying the reaction and purification processes. Adapting such systems for the synthesis of this compound could lead to more sustainable manufacturing processes.

Another avenue for exploration is the use of microwave-assisted organic synthesis (MAOS) . Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce side reactions compared to conventional heating methods. The development of microwave-assisted protocols for the key bond-forming steps in the synthesis of this compound could offer a more energy-efficient and rapid production method.

Furthermore, there is a growing trend to avoid the use of hazardous intermediates, such as certain bromo compounds, in chemical synthesis. A patent for the preparation of the related compound 4-fluoro-2-methylbenzonitrile (B118529) highlights a process that avoids lachrymatory and difficult-to-handle bromo intermediates. Future research on this compound should explore similar strategies, potentially through late-stage bromination or by utilizing alternative starting materials that are less hazardous.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Ionic Liquid-Mediated Synthesis | Recyclable solvent/catalyst, simplified workup, reduced waste | Screening of suitable ionic liquids, optimization of reaction conditions (temperature, time, stoichiometry) |

| Microwave-Assisted Organic Synthesis | Accelerated reaction rates, improved yields, energy efficiency | Development of specific microwave protocols for key synthetic steps, scalability studies |

| Avoidance of Hazardous Intermediates | Improved safety profile, reduced environmental impact | Exploration of alternative synthetic disconnections, late-stage functionalization strategies |

Exploration of Undiscovered Reactivity Modes

The unique arrangement of substituents on the this compound ring system presents a rich landscape for exploring novel reactivity. The interplay between the electron-withdrawing nitrile and fluorine groups, the sterically demanding methyl group, and the versatile bromine atom opens up possibilities for selective functionalization.

The bromine atom at the 4-position is a prime handle for cross-coupling reactions . While palladium-catalyzed couplings are well-established, future research could explore the use of more sustainable and earth-abundant metal catalysts, such as iron, copper, or nickel. Investigating the reactivity of this compound in a variety of cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, will be crucial for expanding its synthetic utility.

The presence of multiple C-H bonds on the aromatic ring offers opportunities for C-H functionalization . This rapidly evolving field of chemistry allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, often with high atom economy. Research into the regioselective C-H activation of this compound, directed by the existing functional groups, could lead to the efficient synthesis of highly complex derivatives.

Furthermore, the fluorine atom, while generally considered a stable substituent, can participate in C-F bond activation under specific catalytic conditions. Exploring the selective activation and functionalization of the C-F bond in the presence of the C-Br bond, or vice versa, would provide a powerful tool for late-stage molecular diversification.

Selective dehalogenation also presents an intriguing possibility. The differential reactivity of the C-Br and C-F bonds towards various dehalogenating agents could be exploited for the synthesis of debrominated or defluorinated analogs, further expanding the chemical space accessible from this starting material.

| Reactivity Mode | Potential Applications | Key Research Challenges |

| Cross-Coupling Reactions | Synthesis of biaryls, substituted styrenes, and alkynes | Catalyst development for challenging substrates, control of side reactions |

| C-H Functionalization | Direct introduction of new functional groups | Achieving high regioselectivity, overcoming steric hindrance |

| C-F Bond Activation | Late-stage diversification of molecular scaffolds | Development of selective and efficient catalysts for C-F bond cleavage |

| Selective Dehalogenation | Access to debrominated or defluorinated derivatives | Controlling the selectivity of dehalogenation in a polyhalogenated system |

Mechanistic Insights and Kinetic Studies

A deep understanding of the reaction mechanisms governing the transformations of this compound is paramount for optimizing existing reactions and designing new ones. Future research should focus on elucidating the intricate details of its reactivity through rigorous mechanistic and kinetic studies.

For instance, in palladium-catalyzed cross-coupling reactions, detailed kinetic analysis can help to identify the rate-determining step and the influence of ligands and additives on the catalytic cycle. Such studies are crucial for the rational design of more efficient catalytic systems tailored for this specific substrate.

The investigation of reaction intermediates is another critical area. Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide valuable information about the species present during a reaction. Trapping experiments can also be employed to isolate and characterize transient intermediates, offering direct evidence for proposed mechanistic pathways.

Isotope labeling studies can be a powerful tool to probe reaction mechanisms. For example, by selectively labeling specific positions in the this compound molecule with isotopes like deuterium or carbon-13, it is possible to track the fate of these atoms throughout a reaction, providing unambiguous insights into bond-breaking and bond-forming events.

Integration of Computational and Experimental Methodologies

The synergy between computational and experimental chemistry offers a powerful approach to accelerate the discovery and development of new chemical entities and processes. For this compound, the integration of these two disciplines holds immense promise.

Density Functional Theory (DFT) calculations can be employed to predict the geometric and electronic properties of the molecule, including bond lengths, bond angles, and charge distributions. This information can provide valuable insights into its inherent reactivity and help to rationalize experimentally observed outcomes. DFT can also be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. Such computational studies can guide the design of new experiments and the selection of optimal reaction conditions. A study on 4-bromo-3-methylbenzonitrile (B1271910) has already demonstrated the utility of DFT in investigating its electronic structure and vibrational properties.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvent environments and its interactions with other molecules, such as catalysts or reagents. This can be particularly useful for understanding the role of the solvent in influencing reaction rates and selectivities.

The combination of computational predictions with experimental validation is a powerful paradigm for modern chemical research. For example, computational screening of potential catalysts for a specific transformation of this compound can narrow down the number of candidates that need to be synthesized and tested experimentally, saving significant time and resources. Conversely, experimental observations that deviate from computational predictions can highlight the limitations of current theoretical models and drive the development of more accurate computational methods.

| Computational Method | Application to this compound | Potential Impact |

| Density Functional Theory (DFT) | Prediction of molecular properties, modeling of reaction mechanisms, calculation of activation energies | Rational design of catalysts and reaction conditions, understanding of reactivity and selectivity |

| Molecular Dynamics (MD) Simulations | Study of solvent effects, investigation of intermolecular interactions | Optimization of reaction media, prediction of binding affinities |

| Integrated Computational-Experimental Approach | Virtual screening of catalysts and reagents, validation of theoretical models with experimental data | Accelerated discovery of new reactions and processes, deeper understanding of chemical phenomena |

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-3-fluoro-2-methylbenzonitrile?

Methodological Answer: The synthesis typically involves sequential halogenation and functional group introduction. A plausible route is:

Bromination : React 3-fluoro-2-methylbenzonitrile with bromine (Br₂) under controlled conditions using FeBr₃ or AlBr₃ as a catalyst to achieve regioselective bromination at the para position .

Purification : Recrystallize the product using solvents like ethanol or dichloromethane to achieve >95% purity, as validated by HPLC .

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Compare H and C NMR spectra with PubChem data for analogous halogenated benzonitriles. The nitrile group (C≡N) typically shows a signal at ~110-120 ppm in C NMR .

- X-ray Crystallography : Employ ORTEP-3 software to model the crystal structure and validate bond angles/distances .

Critical Note : Discrepancies in melting points (e.g., 69–72°C in some reports vs. 75–80°C in others) may arise from polymorphism or impurities .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric Effects : The methyl group at position 2 hinders nucleophilic attack, requiring bulky ligands (e.g., XPhos) in Suzuki-Miyaura couplings to improve yield .

- Electronic Effects : The electron-withdrawing nitrile and fluorine groups activate the bromine for oxidative addition in Pd-catalyzed reactions. DFT calculations (B3LYP/6-31G*) can predict charge distribution .

Q. Case Study :

| Reaction Type | Catalyst | Yield | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(OAc)₂/XPhos | 82% | |

| Ullmann Coupling | CuI/1,10-phenanthroline | 45% |

Q. How can conflicting data on the compound’s solubility be resolved?

Methodological Answer: Discrepancies in solubility (e.g., in DMSO vs. ethanol) may stem from:

Purity Gradients : Lower-grade samples (95% purity) may contain insoluble byproducts .

Temperature Dependence : Measure solubility at 25°C vs. 60°C using gravimetric analysis.

Q. Experimental Protocol :

- Prepare saturated solutions in target solvents.

- Filter and evaporate to determine solubility (mg/mL).

- Validate via UV-Vis spectroscopy at λmax ≈ 260 nm .

Q. What strategies mitigate decomposition during long-term storage?

Methodological Answer:

- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis of the nitrile group .

- Stability Testing : Use accelerated aging studies (40°C/75% RH for 6 months) with LC-MS to track degradation products (e.g., hydrolysis to carboxylic acid) .

Q. Degradation Profile :

| Condition | Degradation (%) | Major Byproduct |

|---|---|---|

| 25°C, light | 15% | 3-Fluoro-2-methylbenzoic acid |

| -20°C, dark | <2% | None detected |

Methodological Challenges & Contradictions

Q. Why do some protocols report lower yields in fluorination steps?

Contradiction Analysis :

- Catalyst Choice : Use of KF vs. CsF significantly impacts reactivity. CsF’s higher basicity improves fluoride ion availability but may increase side reactions .

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic fluorination but may destabilize intermediates .

Recommendation : Optimize via Design of Experiments (DoE) varying catalyst, solvent, and temperature.

Q. How can regioselectivity issues in bromination be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.